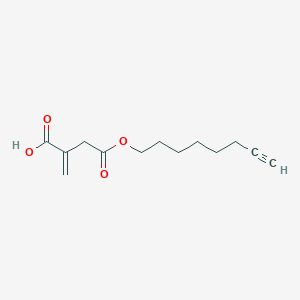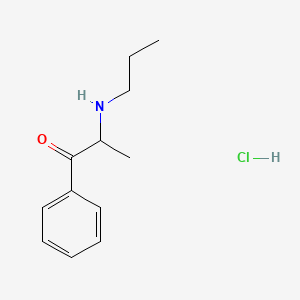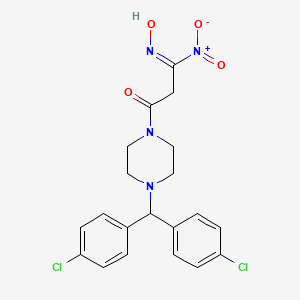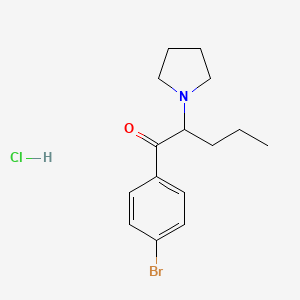
Janthitrem A
Vue d'ensemble
Description
Janthitrem A est une mycotoxine trémogénique fluorescente produite par le champignon Penicillium janthinellumThis compound, ainsi que ses analogues Janthitrem B et Janthitrem C, ont été identifiés comme étant un facteur majeur du vertige du ray-grass, un trouble neurologique affectant le bétail .
Mécanisme D'action
Janthitrem A exerce ses effets en interférant avec les mécanismes de libération des neurotransmetteurs dans le système nerveux central. Il cible les récepteurs de l’acide gamma-aminobutyrique (GABA), qui sont les principaux neurotransmetteurs inhibiteurs du cerveau. En se liant à ces récepteurs, this compound perturbe la neurotransmission normale, entraînant des tremblements et d’autres symptômes neurologiques .
Analyse Biochimique
Biochemical Properties
Janthitrem A interacts with various biomolecules, primarily affecting the nervous system. It is thought to inhibit gamma-aminobutyric acid (GABA) receptors, both pre- and postsynaptic, as well as inhibit transmitter breakdown at the GABA-T receptors . This would initially increase neurotransmitter levels, potentiating the GABA-induced chloride current, then lead to decreased levels of neurotransmitter in the synapse .
Cellular Effects
This compound has been found to have significant effects on cells. It induces tremors in mice and decreases the time to fall from the rotarod when administered at a dose of 4 mg/kg . It also reduces weight gain and food consumption in certain insect larvae . In vitro studies have shown that this compound has antiproliferative, anti-haptotactic (cell migration inhibitory) and anti-invasive activities against human breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. By inhibiting these receptors and the breakdown of the transmitter at the GABA-T receptors, this compound affects the neurotransmitter levels in the synapse .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, AR37-infected ryegrass grown at high temperature was found to contain higher concentrations of epoxy-janthitrem, which when fed to porina larvae had a strong anti-feedant effect and reduced larval survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It causes severe sustained tremors in mice when given intraperitoneally at a dose of 1 mg/kg . In sheep, it causes similar effects when given intravenously at a dose of only 20 µg/kg .
Metabolic Pathways
This compound is part of the indole-diterpenes class of compounds, which are biosynthesized by a select group of ascomycetous fungi. These compounds all have a common structural core comprised of a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety derived from tryptophan .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that major facilitator superfamily transporters and sugar transporters are abundant in Penicillium janthinellum, which probably aid in the uptake of oligosaccharide inducers of cellulase .
Subcellular Localization
Given its effects on the nervous system, it is likely that it is localized to areas where it can interact with GABA receptors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Janthitrem A implique la culture de Penicillium janthinellum dans des conditions spécifiques. Le champignon est cultivé dans un milieu riche en nutriments, et les mycotoxines sont extraites à l’aide de solvants organiques. L’extrait brut est ensuite purifié à l’aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) afin d’isoler this compound .
Méthodes de production industrielle : les méthodes utilisées en laboratoire peuvent être mises à l’échelle pour les besoins industriels, impliquant une fermentation à grande échelle et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions : Janthitrem A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour étudier sa relation structure-activité et pour développer des dérivés présentant des activités biologiques améliorées.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que l’hydroxyde de sodium ou le cyanure de potassium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, qui sont étudiés pour leurs activités biologiques modifiées .
4. Applications de recherche scientifique
This compound présente plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : Il sert de composé modèle pour étudier la relation structure-activité des indole-diterpènes et pour développer des analogues synthétiques présentant des propriétés améliorées.
Biologie : this compound est utilisé pour étudier les effets des mycotoxines trémogéniques sur le système nerveux et pour comprendre les mécanismes sous-jacents au vertige du ray-grass chez le bétail.
Médecine : La recherche sur this compound contribue au développement d’agents thérapeutiques potentiels ciblant les troubles neurologiques et de composés insecticides à usage agricole
Applications De Recherche Scientifique
Janthitrem A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the structure-activity relationship of indole-diterpenes and for developing synthetic analogs with improved properties.
Biology: this compound is used to study the effects of tremorgenic mycotoxins on the nervous system and to understand the mechanisms underlying ryegrass staggers in livestock.
Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting neurological disorders and insecticidal compounds for agricultural use
Comparaison Avec Des Composés Similaires
Janthitrem A fait partie d’une classe plus large d’indole-diterpènes, qui comprend des composés tels que le lolitrem B, la paxilline et la pénitrem A. Ces composés partagent un noyau structurel commun, mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques :
Lolitrem B : Connu pour ses effets trémogéniques puissants et son rôle dans le vertige du ray-grass.
Paxilline : Présente des effets neurotoxiques et est utilisée pour étudier les bloqueurs des canaux potassiques.
Pénitrem A : Hautement trémogénique et utilisé dans la recherche sur les mécanismes de libération des neurotransmetteurs.
This compound est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence d’un groupe époxy, ce qui renforce sa puissance trémogénique par rapport à d’autres composés similaires .
Propriétés
IUPAC Name |
(2S,3R,6S,8R,9S,10R,12S,13S,16S,22S,23R)-2,3,24,24,26,26-hexamethyl-8-prop-1-en-2-yl-7,11,25-trioxa-32-azanonacyclo[16.14.0.02,16.03,13.06,12.010,12.019,31.021,29.023,28]dotriaconta-1(18),19,21(29),27,30-pentaene-9,13,22-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJCSDFBNOBNM-MUVGSFBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Janthitrem A and where is it found?
A1: this compound is an epoxy-janthitrem, a type of indole-diterpene mycotoxin primarily produced by certain fungal species. It was first isolated from Penicillium janthinellum cultures obtained from ryegrass pastures. [, ] These pastures were associated with outbreaks of ryegrass staggers in sheep. [] Epoxy-janthitrems have also been found in some Epichloë endophytes, which form symbiotic relationships with grasses like perennial ryegrass. [, , , ]
Q2: How does this compound affect insects?
A2: this compound, along with Janthitrem B, has demonstrated anti-insect activity. Studies using porina larvae (Wiseana cervinata) found that both compounds induce tremors and negatively impact the larvae's weight gain and food consumption. [] This suggests that epoxy-janthitrems, including this compound, likely play a role in the protective effects observed in endophyte-infected grasses against insect herbivores. [, ]
Q3: How potent is this compound compared to other tremorgenic toxins?
A3: While both this compound and Janthitrem B induce tremors in insects, this compound has been observed to exhibit greater potency. [] In studies examining sheep grazing on pastures containing either epoxy-janthitrems or lolitrem B (another tremorgenic mycotoxin), the signs of ryegrass staggers were less severe in sheep grazing on pastures containing epoxy-janthitrems. [] This suggests that epoxy-janthitrems, including this compound, might be less potent tremorgens compared to lolitrem B.
Q4: Does temperature affect the production of this compound in plants?
A4: Yes, temperature significantly affects the production of epoxy-janthitrems, including this compound, in endophyte-infected plants. Studies have shown that when perennial ryegrass infected with the AR37 endophyte (an epoxy-janthitrem producer) is grown at a constant low temperature (7°C) for an extended period, the in planta concentrations of epoxy-janthitrems are significantly reduced compared to plants grown at higher temperatures (20°C). [, ]
Q5: Are there any differences in this compound production between different ryegrass species?
A5: Slight differences in epoxy-janthitrem concentrations have been observed between perennial ryegrass (Lolium perenne) and Italian ryegrass (Lolium multiflorum) infected with the AR37 endophyte. Research suggests that Italian ryegrass tends to have slightly lower concentrations of epoxy-janthitrems compared to perennial ryegrass when grown under the same conditions. []
Q6: Where do epoxy-janthitrems accumulate within the ryegrass plant?
A6: Epoxy-janthitrems, including this compound, have been found to accumulate at higher concentrations in the pseudostems (lower stem) compared to the leaves of perennial ryegrass infected with the AR37 endophyte. [] Further research has shown that epoxy-janthitrem I, a related compound, is more evenly distributed between shoots and roots compared to other alkaloids like peramine, terpendole E, terpendole C, and lolitrem B, which are primarily found in shoots. []
Q7: What is the chemical structure of this compound?
A7: this compound is a complex molecule, and its complete structural elucidation was achieved through extensive NMR and mass spectral analysis. It is an 11,12-epoxyjanthitrem B, characterized by the presence of an epoxide group at the 11,12 position of the Janthitrem B molecule. []
Q8: Are there alternative endophytes that provide insect control without producing this compound or other potentially harmful alkaloids?
A10: Yes, researchers are actively investigating and developing novel endophyte strains with desirable alkaloid profiles to minimize potential risks to livestock while maintaining beneficial properties like insect control. [] One example is the AR1 endophyte, which produces peramine, an alkaloid with insect deterrent properties but without the tremorgenic effects associated with epoxy-janthitrems or lolitrems. [, ] This strain has shown promising results in providing comparable insect control benefits to AR37 without inducing ryegrass staggers in grazing animals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)



![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

